4-azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
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Overview
Description
N-(4-AZIDO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIPHENYLAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an azido group, a morpholino group, and a diphenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AZIDO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIPHENYLAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Azido Group: The azido group is introduced by reacting the triazine intermediate with sodium azide in a suitable solvent.
Attachment of the Morpholino Group: The morpholino group is attached through nucleophilic substitution reactions, often using morpholine as the nucleophile.
Incorporation of the Diphenylamine Moiety: The final step involves the coupling of the diphenylamine moiety to the triazine core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of N-(4-AZIDO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIPHENYLAMINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-AZIDO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIPHENYLAMINE undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
N-(4-AZIDO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIPHENYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-AZIDO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIPHENYLAMINE involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development. The morpholino group enhances the compound’s solubility and stability, while the diphenylamine moiety contributes to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Azido-6-morpholino-1,3,5-triazine: Lacks the diphenylamine moiety, resulting in different reactivity and applications.
N-(4-Azido-6-morpholino-1,3,5-triazin-2-yl)-N-methylamine: Contains a methyl group instead of diphenylamine, affecting its chemical properties.
4-Azido-6-morpholino-1,3,5-triazin-2-yl-morpholine: Features two morpholino groups, leading to distinct reactivity patterns.
Uniqueness
N-(4-AZIDO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIPHENYLAMINE is unique due to the combination of the azido, morpholino, and diphenylamine groups. This unique structure imparts specific chemical properties, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C19H18N8O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-azido-6-morpholin-4-yl-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H18N8O/c20-25-24-17-21-18(26-11-13-28-14-12-26)23-19(22-17)27(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
CYPMONNHONCKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N=[N+]=[N-])N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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